molecular formula C15H21N5O B2567655 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide CAS No. 2034558-30-8

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide

Cat. No.: B2567655
CAS No.: 2034558-30-8
M. Wt: 287.367
InChI Key: OGDPQDBVBBFOOZ-UHFFFAOYSA-N
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Description

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohexanecarboxamide” is a synthetic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines (TPs) . This class of compounds has received significant attention in both agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines is often related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines has been extensively studied . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is present in diverse important structures in agriculture and medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are often related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be determined using various spectroscopic techniques . For example, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum can provide valuable information about the compound .

Scientific Research Applications

Multicomponent Reactions and Synthetic Approaches

One study focused on the synthesis of a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine by a three-component reaction involving 5-amino-1,2,3-triazole-4-carboxamide, malononitrile, and cyclohexanone, highlighting the versatility of triazolopyrimidines in multicomponent reactions (Gladkov et al., 2018).

Heterocyclic Compound Synthesis

Research has been conducted on the synthesis of dihalogentriphenylphosphorane in heterocyclensynthese, leading to the development of heterocondensed 1,2,4-Triazolo[1,5-c]pyrimidines, further expanding the chemical diversity and potential applications of triazolopyrimidine derivatives (Wamhoff et al., 1993).

Supramolecular Chemistry

A study on the dihydropyrimidine-2,4-(1H,3H)-dione functionality explored its use as a module for novel crown-containing hydrogen-bonded supramolecular assemblies, indicating the potential of triazolopyrimidines in the development of complex molecular structures (Fonari et al., 2004).

Antimicrobial and Antitumor Activities

Another research avenue includes the synthesis of novel N-arylpyrazole-containing enaminones, which were further reacted to yield [1,2,4]triazolo[4,3-a]pyrimidines with promising antitumor and antimicrobial activities, showcasing the potential biomedical applications of these compounds (Riyadh, 2011).

Methodological Advances in Heterocyclic Synthesis

The exploration of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate synthesis demonstrates methodological advances in the creation of triazolopyrimidine derivatives, contributing to the expanding toolkit for heterocyclic compound synthesis (Lahmidi et al., 2019).

Future Directions

The potential of [1,2,4]triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis . Future research could focus on further exploring the biological properties of these compounds and developing new synthesis methods . Additionally, the use of derivatives such as methyl propiolate or ethyl 3-phenylpropiolate instead of compound 1 and 5-phenyl-1H-1,2,4-triazole-3-thiol instead of compound 2 has been suggested for future works .

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c21-14(13-6-2-1-3-7-13)16-8-4-5-12-9-17-15-18-11-19-20(15)10-12/h9-11,13H,1-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDPQDBVBBFOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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